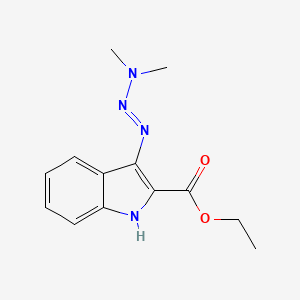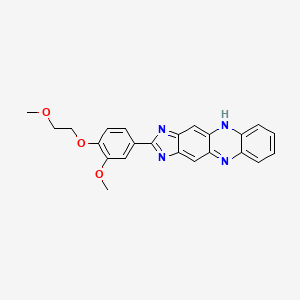![molecular formula C14H13N3O2 B11985654 N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide CAS No. 789-81-1](/img/structure/B11985654.png)
N'-[1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE is a hydrazone Schiff base compound. It is known for its versatility and broad range of biological activities, making it a subject of interest in pharmaceutical and chemical research . The compound’s structure includes an azomethine group (–CONH–N=CH–), which is a key pharmacophore in hydrazide hydrazones .
Méthodes De Préparation
The synthesis of N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE typically involves the condensation reaction between isonicotinic acid hydrazide and 2-hydroxyacetophenone . The reaction is carried out in an ethanol medium under reflux conditions. The product is then purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE undergoes various chemical reactions, including:
Complexation Reactions: It forms complexes with lanthanide ions such as Pr, Nd, Gd, Tb, and Ho. These reactions are typically carried out in aqueous dioxane medium with a constant ionic strength.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are not extensively documented.
Substitution Reactions: The azomethine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Applications De Recherche Scientifique
N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE has several scientific research applications:
Mécanisme D'action
The mechanism of action of N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE involves its interaction with metal ions and biological targets. The azomethine group plays a crucial role in its binding affinity and reactivity. The compound can chelate metal ions, forming stable complexes that can influence various biochemical pathways . Its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
N’-(1-(2-HYDROXYPHENYL)ETHYLIDENE)ISONICOTINOHYDRAZIDE is unique due to its specific structure and pharmacophore. Similar compounds include:
Salicylaldehyde isonicotinoyl hydrazone: Known for its strong antioxidant activity.
N’-(1-(4-Methoxybenzylidene)isonicotinohydrazide): Exhibits similar biological activities and is used in pharmaceutical research.
N’-(1-(3,4-Dichlorophenyl)ethylidene)isonicotinohydrazide: Another derivative with potential therapeutic applications.
These compounds share the hydrazone Schiff base structure but differ in their substituents, leading to variations in their biological and chemical properties.
Propriétés
Numéro CAS |
789-81-1 |
|---|---|
Formule moléculaire |
C14H13N3O2 |
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-10(12-4-2-3-5-13(12)18)16-17-14(19)11-6-8-15-9-7-11/h2-9,18H,1H3,(H,17,19)/b16-10+ |
Clé InChI |
MAOCCGZSMYLPJX-MHWRWJLKSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=CC=C2O |
SMILES canonique |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2E)-5-(2-chlorophenyl)-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985571.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11985592.png)

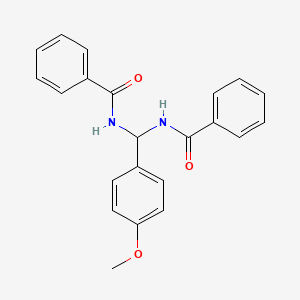
![4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11985607.png)
![isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11985608.png)
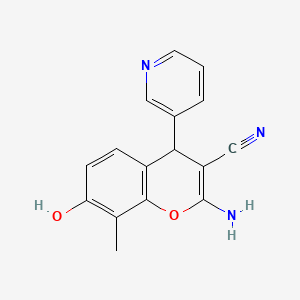
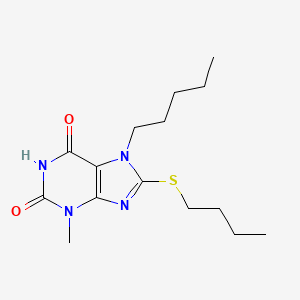
![4-Fluorobenzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11985628.png)

![3-(biphenyl-4-yl)-N'-[(1E)-1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11985634.png)
![Phenol, 2,4-dichloro-6-[[(5-methyl-3-isoxazolyl)imino]methyl]-](/img/structure/B11985637.png)
